



# Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Ibrexafungerp Resistance Mechanisms

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Compound of Interest		
Compound Name:	Ibrexafungerp Citrate	
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### Introduction

Ibrexafungerp is a first-in-class oral triterpenoid antifungal agent that inhibits the  $\beta$ -(1,3)-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2] This mechanism is similar to that of echinocandins; however, ibrexafungerp binds to a different site on the glucan synthase enzyme complex.[3][4][5][6] This distinct binding profile results in limited cross-resistance with echinocandins, making ibrexafungerp a promising therapeutic option for infections caused by echinocandin-resistant fungal pathogens.[2][4] The emergence of antifungal resistance is a significant global health threat, necessitating a deeper understanding of the molecular mechanisms that may lead to reduced susceptibility to new agents like ibrexafungerp.

The CRISPR-Cas9 system has emerged as a powerful and versatile genome editing tool, enabling precise gene knockouts, insertions, and single-nucleotide edits.[7][8] This technology can be harnessed to systematically investigate the genetic determinants of drug resistance in fungal pathogens such as Candida albicans. These application notes provide a framework and detailed protocols for leveraging CRISPR-Cas9 to identify and characterize the mechanisms of ibrexafungerp resistance.

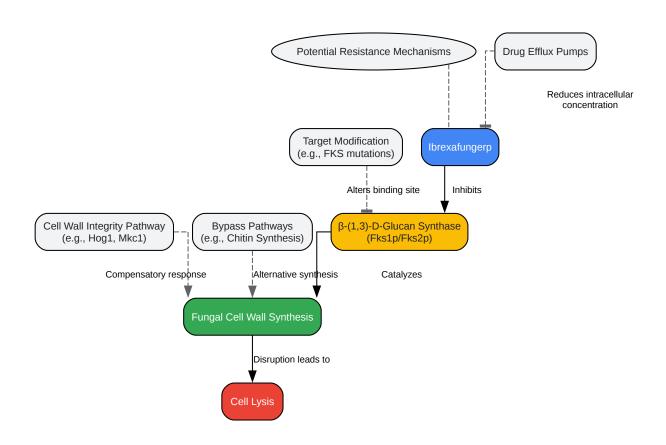
# **Application Notes**



# Identifying Novel Resistance Genes via Genome-Wide CRISPR-Cas9 Knockout Screens

A genome-wide CRISPR-Cas9 knockout library can be employed to identify genes whose inactivation confers resistance to ibrexafungerp. By subjecting a pooled population of mutants to sublethal concentrations of the drug, researchers can enrich for and subsequently identify resistant strains. The genes targeted in these resistant isolates are strong candidates for being involved in ibrexafungerp's mechanism of action or in pathways that modulate its efficacy.

Hypothetical Signaling Pathway of Ibrexafungerp Action and Resistance



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Caption: Ibrexafungerp action and potential resistance pathways.



## **Validating Candidate Resistance Genes**

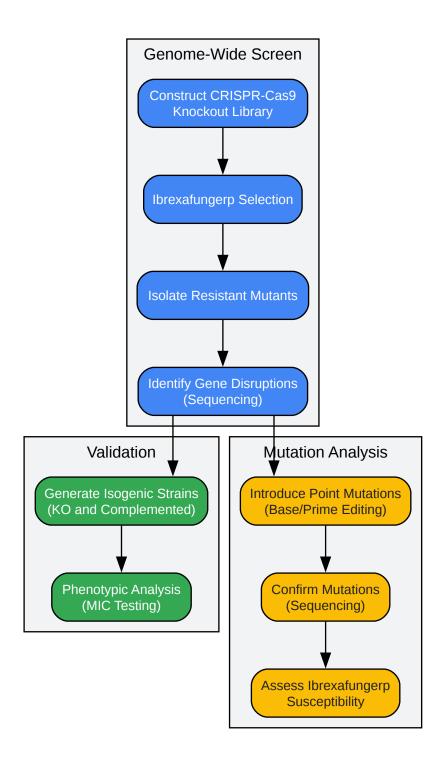
Individual gene knockout and complementation studies are crucial for validating the role of candidate genes identified from the genome-wide screen. By creating isogenic strains (wild-type, knockout, and complemented), a direct causal link between the gene of interest and ibrexafungerp resistance can be established through susceptibility testing.

# Investigating the Role of Specific Mutations using CRISPR-Cas9 Base and Prime Editing

Given that echinocandin resistance is primarily mediated by point mutations in the FKS genes, it is plausible that specific mutations could also confer resistance to ibrexafungerp.[9][10] CRISPR-Cas9-based base and prime editing technologies can be utilized to introduce specific point mutations into the FKS1 and FKS2 genes of a susceptible fungal strain. This allows for the direct assessment of the impact of these mutations on ibrexafungerp susceptibility.

Experimental Workflow for CRISPR-Cas9-based Investigation of Ibrexafungerp Resistance





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Caption: Workflow for identifying and validating ibrexafungerp resistance genes.

# **Quantitative Data**



The following tables summarize the in vitro activity of ibrexafungerp against Candida species, including isolates with known FKS mutations that confer echinocandin resistance.

Table 1: Ibrexafungerp MICs against Wild-Type and FKS Mutant Candida glabrata

Candida glabrata Isolate Type	Ibrexafungerp MIC Range (µg/mL)	lbrexafungerp MIC₅₀ (μg/mL)	lbrexafungerp MIC90 (µg/mL)	Reference
Wild-Type (n=142)	Not Reported	0.25	0.5	[11]
fks1 or fks2 mutants (n=89)	<0.03 - 4	0.25	1.0	[12]
fks1 mutants (n=30)	Not Reported	0.25	1.0	[11]
fks2 mutants (n=49)	Not Reported	0.25	1.0	[11]

Table 2: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species with Characterized FKS Mutations



Candida Species	FKS Mutation	Ibrexafun gerp MIC50 (mg/L)	Ibrexafun gerp MIC <sub>90</sub> (mg/L)	Anidulafu ngin MIC50 (mg/L)	Anidulafu ngin MIC <sub>90</sub> (mg/L)	Referenc e
C. albicans (n=63)	F641S, S645P/Y	0.25	1	0.5	1	[13]
C. glabrata (n=112)	F659del/V/ Y, S663P	>4	>4	2	4	[13]
C. tropicalis (n=10)	F641S, S645P	>4	>4	1	2	[13]
C. krusei (n=5)	F635S, S645P	1	2	0.5	1	[13]

# **Experimental Protocols**

# Protocol for Generation of a Genome-Wide CRISPR-Cas9 Knockout Library in Candida albicans\*\*

This protocol is adapted from established methods for transient CRISPR-Cas9 expression in C. albicans.

#### Materials:

- C. albicans recipient strain (e.g., SN152)
- Cas9 expression vector (e.g., pV1093)
- sgRNA expression vector
- A genome-wide library of pre-cloned sgRNAs
- Repair template oligonucleotides with homology arms flanking the target region
- Transformation reagents (e.g., lithium acetate, PEG)



Selective media (e.g., YPD + nourseothricin)

#### Method:

- sgRNA Library Amplification: Amplify the pooled sgRNA library from the plasmid backbone.
- Cas9 and sgRNA Cassette Preparation: Linearize the Cas9 expression vector. Co-transform
  the linearized Cas9 vector, the amplified sgRNA library, and a universal repair template into
  competent C. albicans cells.
- Transformation: Use the lithium acetate/PEG method for high-efficiency transformation.
- Selection: Plate the transformed cells on selective media to isolate successful transformants.
- Library Pooling and Validation: Pool all colonies to create the knockout library. Validate the library diversity by sequencing a subset of the sgRNA cassettes.

# Protocol for High-Throughput Screening for Ibrexafungerp Resistance

#### Materials:

- Pooled C. albicans CRISPR-Cas9 knockout library
- YPD liquid media
- Ibrexafungerp
- 96-well plates
- Plate reader

#### Method:

- Inoculation: Inoculate the pooled knockout library into YPD liquid media in 96-well plates.
- Drug Exposure: Add ibrexafungerp to the wells at a concentration that inhibits the growth of the wild-type strain (e.g., 2x MIC).



- Incubation: Incubate the plates at 30°C with shaking.
- Growth Monitoring: Monitor fungal growth over time using a plate reader (OD600).
- Enrichment of Resistant Mutants: Identify wells with significant growth. Culture the
  populations from these wells and re-expose them to a higher concentration of ibrexafungerp
  to further enrich for resistant mutants.
- Isolation and Sequencing: Isolate single colonies from the enriched populations. Identify the disrupted gene in each resistant isolate by sequencing the sgRNA cassette.

# Protocol for Site-Directed Mutagenesis of FKS1 using CRISPR-Cas9

This protocol describes the introduction of a specific point mutation into the FKS1 gene.

#### Materials:

- · C. albicans wild-type strain
- Cas9 expression vector
- sgRNA expression vector designed to target the desired region of FKS1
- A single-stranded DNA repair template containing the desired point mutation and silent mutations to prevent re-cleavage by Cas9.
- Transformation reagents
- · Selective media

#### Method:

- sgRNA Design and Cloning: Design and clone an sgRNA specific to the target site in FKS1 into the sgRNA expression vector.
- Co-transformation: Co-transform the Cas9 expression vector, the specific FKS1-targeting sgRNA vector, and the repair template into competent C. albicans cells.



- Selection and Screening: Select for transformants on appropriate media. Screen individual colonies for the desired mutation by PCR and Sanger sequencing.
- Phenotypic Analysis: Perform antifungal susceptibility testing (e.g., broth microdilution) to determine the MIC of ibrexafungerp for the engineered mutant strain compared to the wildtype.

### Conclusion

The application of CRISPR-Cas9 technology provides a powerful and systematic approach to unraveling the molecular mechanisms of ibrexafungerp resistance. By identifying and validating resistance genes and characterizing the impact of specific mutations, researchers can gain valuable insights into the drug's mode of action and anticipate potential clinical resistance. This knowledge is critical for the development of strategies to prolong the clinical utility of this important new antifungal agent and for the design of next-generation antifungals.

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